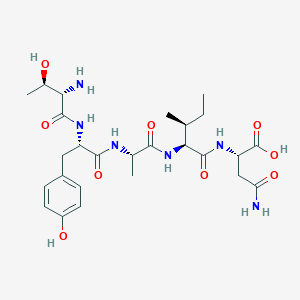

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine

Description

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine is a synthetic pentapeptide composed of five amino acids: threonine (Thr), tyrosine (Tyr), alanine (Ala), isoleucine (Ile), and asparagine (Asn). The sequence is linked via peptide bonds, forming a linear chain. Its hypothetical molecular formula is C₂₆H₄₀N₆O₉ (calculated by summing constituent amino acids and subtracting four water molecules from peptide bond formation). This peptide lacks charged residues (e.g., arginine, glutamic acid), suggesting moderate hydrophobicity due to the presence of Ile and Tyr, balanced by polar groups in Asn and Thr.

Properties

CAS No. |

919298-46-7 |

|---|---|

Molecular Formula |

C26H40N6O9 |

Molecular Weight |

580.6 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H40N6O9/c1-5-12(2)21(25(39)31-18(26(40)41)11-19(27)35)32-22(36)13(3)29-23(37)17(30-24(38)20(28)14(4)33)10-15-6-8-16(34)9-7-15/h6-9,12-14,17-18,20-21,33-34H,5,10-11,28H2,1-4H3,(H2,27,35)(H,29,37)(H,30,38)(H,31,39)(H,32,36)(H,40,41)/t12-,13-,14+,17-,18-,20-,21-/m0/s1 |

InChI Key |

ZORYFNAWXNGYGH-GSRHCBHBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the tyrosine residue, forming dityrosine or other oxidized products.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure

The chemical structure of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine is characterized by a sequence of hydrophilic and hydrophobic amino acids that influence its solubility and biological activity. The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), allowing for high purity and yield essential for research applications.

Biological Activity

This compound exhibits notable biological activity through its interactions with molecular targets such as receptors and enzymes. It can modulate cellular processes including:

- Signal Transduction : Influencing pathways critical for cellular communication.

- Gene Expression : Affecting transcriptional regulation.

- Metabolic Pathways : Modulating enzyme activity in metabolic regulation.

Chemistry

This compound serves as a model peptide for studying peptide synthesis and modification techniques. Its unique structure allows researchers to investigate various chemical reactions, including oxidation and reduction processes, which are crucial for understanding peptide behavior in different environments.

Biology

In biological research, this peptide is utilized to explore protein-protein interactions and cellular signaling pathways. Its role in these processes makes it a valuable tool for studying complex biological systems and understanding disease mechanisms.

Medicine

The potential therapeutic applications of this compound include:

- Peptide-based Drugs : As a component in the development of novel therapeutic agents targeting specific diseases.

- Biomarkers : Investigating its use as a biomarker for certain conditions, aiding in early diagnosis and treatment monitoring.

Industrial Applications

In the industrial sector, this compound is employed in the development of peptide-based materials. Its properties make it suitable for applications in biotechnology and pharmaceuticals, where it can be used as a standard in analytical techniques.

Case Studies

- Peptide Synthesis Research : A study demonstrated the effectiveness of this compound as a model compound in optimizing solid-phase peptide synthesis techniques. Researchers reported improved yields and purity when utilizing this pentapeptide as a reference standard.

- Cell Signaling Investigation : In a biological study, the interaction of this compound with specific receptors was analyzed, revealing its potential role in modulating signal transduction pathways involved in cancer progression.

- Therapeutic Development : A recent investigation explored the incorporation of this compound into peptide-based drug formulations, demonstrating enhanced efficacy against targeted diseases compared to conventional treatments.

Mechanism of Action

The mechanism of action of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the context in which the peptide is used and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional properties of L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine, we compare it with three related peptides from the evidence (Table 1).

Table 1: Key Features of Compared Peptides

Key Comparisons

Sequence Length and Complexity: The target pentapeptide is shorter and simpler than the hexapeptide and decapeptide , which may enhance synthetic accessibility but limit functional diversity.

Amino Acid Composition: The hexapeptide includes histidine (His) and glutamic acid (Glu), introducing pH-dependent charge variability. This contrasts with the target peptide, which lacks ionizable side chains beyond Tyr (pKa ~10) and Asn. The decapeptide contains arginine (Arg), a strongly basic residue, enhancing solubility in aqueous environments.

Hydrophobicity and Solubility :

- The target peptide’s hydrophobicity index (calculated via residue hydrophobicity scales) is higher than the hexapeptide and decapeptide due to Ile and Tyr. This may reduce aqueous solubility but improve membrane permeability.

- The hexapeptide and decapeptide are more polar, with theoretical logP values likely lower than the target peptide.

Functional Implications :

- Peptides with charged residues (e.g., His in , Arg in ) are more likely to interact with metal ions or biological targets like enzymes or receptors.

- The target peptide’s lack of charged groups may limit its use in applications requiring electrostatic interactions but could favor passive diffusion in drug delivery studies.

Research Findings and Limitations

- Structural Stability : Longer peptides (e.g., ) often face challenges in folding and stability, whereas shorter sequences like the target pentapeptide may exhibit higher conformational rigidity.

- Synthetic Feasibility : The hexapeptide and decapeptide require more complex synthesis protocols due to their length and sensitive residues (e.g., Asn, Gln), increasing production costs.

- Contradictions : While the hexapeptide and decapeptide are documented in chemical databases, the target peptide lacks direct experimental data, necessitating caution in extrapolating properties.

Biological Activity

L-Threonyl-L-tyrosyl-L-alanyl-L-isoleucyl-L-asparagine is a pentapeptide that exhibits significant biological activity due to its unique amino acid composition. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves several key steps:

- Activation of Amino Acids : Using coupling reagents such as HBTU or DIC.

- Coupling : The activated amino acids are coupled to the resin-bound peptide chain.

- Deprotection : Temporary protecting groups on the amino acids are removed.

- Cleavage : The completed peptide is cleaved from the resin and purified.

This synthesis method ensures high purity and yields of the desired peptide, which is crucial for subsequent biological evaluations.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including receptors and enzymes. This peptide can influence various cellular processes such as:

- Signal Transduction : Modulating pathways involved in cellular communication.

- Gene Expression : Affecting transcriptional regulation through interaction with transcription factors.

- Metabolic Pathways : Participating in metabolic regulation by influencing enzyme activity.

Biological Functions

- Cell Signaling : The peptide has been shown to bind to cell surface receptors, potentially activating intracellular signaling cascades.

- Protein Interactions : It plays a role in protein-protein interactions, which are critical for various cellular functions.

- Therapeutic Potential : Research indicates that this peptide could be utilized in developing peptide-based drugs targeting specific diseases, including cancer and metabolic disorders .

Case Study: Antipathogen Activity

Recent studies have investigated the potential of this compound as an inhibitor against various pathogens. For instance, its effectiveness against Plasmodium species has been highlighted, where it demonstrated significant inhibition of aminoacyl-tRNA synthetases (aaRSs), crucial for protein synthesis in these parasites .

| Pathogen | Inhibition Rate | Mechanism of Action |

|---|---|---|

| Plasmodium spp. | 80% - 99% | Inhibition of aaRS activity |

| Leishmania spp. | 75% | Disruption of protein synthesis pathways |

Table 1: Inhibition Rates Against Various Pathogens

This table summarizes the inhibition rates observed in different studies involving this compound.

Applications in Medicine and Industry

This compound holds promise in several applications:

- Drug Development : Its ability to modulate biological pathways makes it a candidate for developing new therapeutics targeting metabolic diseases and cancers.

- Biotechnology : Used as a model peptide for studying peptide synthesis and modification techniques, contributing to advancements in biotechnological applications.

- Analytical Techniques : Employed as a standard in various analytical methods due to its well-defined structure and biological relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.